ethyl (4-oxo[1]benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate
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Overview
Description
Ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate is a heterocyclic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate typically involves the condensation of 2-amino-3-carbethoxybenzofuran with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, including inhibition of cell proliferation, modulation of immune response, and alteration of metabolic pathways .
Comparison with Similar Compounds
Ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate can be compared with other similar compounds such as:
Benzofuro[3,2-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Indole derivatives: Indole-based compounds also exhibit diverse biological activities and are used in medicinal chemistry for similar purposes.
The uniqueness of ethyl (4-oxo1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate lies in its specific structural features and the resulting biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
ethyl 2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-2-19-11(17)7-16-8-15-12-9-5-3-4-6-10(9)20-13(12)14(16)18/h3-6,8H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCDCMOHPWFCFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)OC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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